Cas no 684646-79-5 (4-(2-phenylethenyl)piperidine)
4-(2-phenylethenyl)piperidine Chemical and Physical Properties
Names and Identifiers
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- 4-[(E)-styryl]piperidine
- 4-Styrylpiperidine
- 4-(2-phenylethenyl)piperidine
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- Inchi: 1S/C13H17N/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-7,13-14H,8-11H2/b7-6+
- InChI Key: IRWMAIFLKOUXOD-VOTSOKGWSA-N
- SMILES: N1CCC(/C=C/C2=CC=CC=C2)CC1
4-(2-phenylethenyl)piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1340437-50mg |
4-Styrylpiperidine |
684646-79-5 | 98% | 50mg |
¥25524.00 | 2024-05-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1340437-100mg |
4-Styrylpiperidine |
684646-79-5 | 98% | 100mg |
¥24684.00 | 2024-05-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1340437-250mg |
4-Styrylpiperidine |
684646-79-5 | 98% | 250mg |
¥32292.00 | 2024-05-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1340437-500mg |
4-Styrylpiperidine |
684646-79-5 | 98% | 500mg |
¥31418.00 | 2024-05-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1340437-1g |
4-Styrylpiperidine |
684646-79-5 | 98% | 1g |
¥28053.00 | 2024-05-03 | |
| Enamine | EN300-1861056-0.05g |
4-(2-phenylethenyl)piperidine |
684646-79-5 | 0.05g |
$587.0 | 2023-09-18 | ||
| Enamine | EN300-1861056-0.1g |
4-(2-phenylethenyl)piperidine |
684646-79-5 | 0.1g |
$615.0 | 2023-09-18 | ||
| Enamine | EN300-1861056-0.25g |
4-(2-phenylethenyl)piperidine |
684646-79-5 | 0.25g |
$642.0 | 2023-09-18 | ||
| Enamine | EN300-1861056-0.5g |
4-(2-phenylethenyl)piperidine |
684646-79-5 | 0.5g |
$671.0 | 2023-09-18 | ||
| Enamine | EN300-1861056-1.0g |
4-(2-phenylethenyl)piperidine |
684646-79-5 | 1g |
$1299.0 | 2023-06-01 |
4-(2-phenylethenyl)piperidine Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on 4-(2-phenylethenyl)piperidine
Introduction to 4-(2-phenylethenyl)piperidine (CAS No. 684646-79-5)
4-(2-phenylethenyl)piperidine, identified by its Chemical Abstracts Service (CAS) number 684646-79-5, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This bicyclic organic molecule combines a piperidine ring with a phenylethyl group, making it a versatile scaffold for the development of bioactive molecules. The unique structural features of this compound have garnered attention in recent years due to its potential applications in drug discovery and molecular pharmacology.
The chemical structure of 4-(2-phenylethenyl)piperidine consists of a six-membered piperidine ring substituted with a phenylethyl side chain. This configuration imparts distinct electronic and steric properties, which can be exploited to modulate biological activity. The presence of the phenylethyl group introduces aromaticity and potential for hydrogen bonding interactions, while the piperidine ring provides a nitrogen-rich environment conducive to further derivatization and functionalization.
In the context of modern pharmaceutical research, 4-(2-phenylethenyl)piperidine has been explored as a key intermediate in the synthesis of novel therapeutic agents. Its structural motif is reminiscent of several pharmacologically active compounds, suggesting that derivatives of this molecule may exhibit desirable pharmacokinetic and pharmacodynamic properties. Recent studies have highlighted its role in the development of compounds targeting neurological and cardiovascular pathways.
One particularly intriguing application of 4-(2-phenylethenyl)piperidine is in the synthesis of potential treatments for neurological disorders. The piperidine scaffold is well-documented for its ability to cross the blood-brain barrier, making it an attractive candidate for central nervous system (CNS) drug design. Researchers have leveraged this property to explore analogs of 4-(2-phenylethenyl)piperidine as candidates for modulating neurotransmitter systems involved in conditions such as depression, anxiety, and neurodegenerative diseases.
Moreover, the phenylethyl group in 4-(2-phenylethenyl)piperidine offers opportunities for further chemical modification. Functionalization at various positions on this aromatic ring can lead to a diverse array of derivatives with tailored biological activities. For instance, introducing electron-withdrawing or electron-donating groups can fine-tune the compound's interaction with biological targets, enhancing its efficacy or selectivity.
Recent advancements in computational chemistry have accelerated the discovery process for compounds like 4-(2-phenylethenyl)piperidine. Molecular modeling techniques allow researchers to predict the binding affinity and metabolic stability of potential derivatives before conducting costly wet laboratory experiments. This high-throughput virtual screening approach has been instrumental in identifying promising candidates for further optimization.
The synthesis of 4-(2-phenylethenyl)piperidine itself presents an interesting challenge due to its strained bicyclic structure. Traditional synthetic routes often involve multi-step sequences requiring careful control over reaction conditions to achieve high yields and purity. However, recent innovations in catalytic methods have provided more efficient pathways to this core intermediate, enabling larger-scale production for research purposes.
In conclusion,4-(2-phenylethenyl)piperidine (CAS No. 684646-79-5) represents a valuable building block in pharmaceutical chemistry with broad applications across multiple therapeutic areas. Its unique structural features make it an attractive scaffold for designing novel bioactive molecules, particularly those targeting neurological and cardiovascular systems. As research continues to uncover new synthetic strategies and biological insights,this compound is poised to play an increasingly important role in drug discovery efforts worldwide.
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